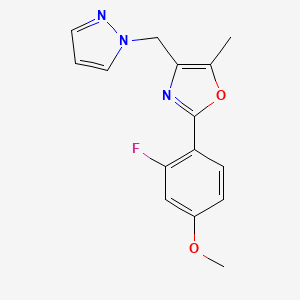![molecular formula C15H21N3O B5433667 3-{1-[1-methyl-2-oxo-2-(1-pyrrolidinyl)ethyl]-3-azetidinyl}pyridine](/img/structure/B5433667.png)
3-{1-[1-methyl-2-oxo-2-(1-pyrrolidinyl)ethyl]-3-azetidinyl}pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-{1-[1-methyl-2-oxo-2-(1-pyrrolidinyl)ethyl]-3-azetidinyl}pyridine, also known as ABT-594, is a potent analgesic drug that acts on nicotinic acetylcholine receptors (nAChRs) in the central and peripheral nervous system. ABT-594 has been shown to be effective in treating various types of pain, including neuropathic pain, inflammatory pain, and acute pain.
作用機序
3-{1-[1-methyl-2-oxo-2-(1-pyrrolidinyl)ethyl]-3-azetidinyl}pyridine acts on nAChRs in the central and peripheral nervous system. It binds to the α4β2 and α3β4 subtypes of nAChRs and activates them, leading to the release of neurotransmitters such as dopamine, serotonin, and norepinephrine. This activation of nAChRs results in analgesia and a reduction in pain perception.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. It has been shown to increase the release of dopamine, serotonin, and norepinephrine, which are neurotransmitters involved in pain perception and mood regulation. This compound has also been shown to reduce the release of glutamate, a neurotransmitter involved in pain transmission. Additionally, this compound has been shown to have anti-inflammatory and anti-tumor properties.
実験室実験の利点と制限
3-{1-[1-methyl-2-oxo-2-(1-pyrrolidinyl)ethyl]-3-azetidinyl}pyridine is a potent and selective nAChR agonist, making it a valuable tool for studying the role of nAChRs in pain perception and addiction. However, this compound has a short duration of action and can be difficult to administer, which may limit its use in certain experiments. Additionally, this compound has been shown to have some toxicity in animal studies, which may limit its use in clinical settings.
将来の方向性
There are several future directions for the study of 3-{1-[1-methyl-2-oxo-2-(1-pyrrolidinyl)ethyl]-3-azetidinyl}pyridine. One area of research is the development of new analogs of this compound with improved pharmacokinetic properties and reduced toxicity. Another area of research is the exploration of the potential use of this compound in treating addiction and withdrawal symptoms associated with opioids and nicotine. Additionally, the anti-inflammatory and anti-tumor properties of this compound make it a promising candidate for the treatment of various diseases. Further research is needed to fully understand the potential of this compound in these areas.
合成法
The synthesis of 3-{1-[1-methyl-2-oxo-2-(1-pyrrolidinyl)ethyl]-3-azetidinyl}pyridine involves the condensation of 2-pyridinecarboxaldehyde with (S)-N-methylpyrrolidine followed by the addition of 3-azetidinone. The resulting compound is then subjected to a series of reactions to yield this compound. The synthesis method has been well-established and has been used to produce this compound in large quantities for research purposes.
科学的研究の応用
3-{1-[1-methyl-2-oxo-2-(1-pyrrolidinyl)ethyl]-3-azetidinyl}pyridine has been extensively studied for its analgesic properties. It has been shown to be effective in treating various types of pain, including neuropathic pain, inflammatory pain, and acute pain. This compound has also been studied for its potential use in treating addiction and withdrawal symptoms associated with opioids and nicotine. In addition, this compound has been shown to have anti-inflammatory and anti-tumor properties, making it a promising candidate for the treatment of various diseases.
特性
IUPAC Name |
2-(3-pyridin-3-ylazetidin-1-yl)-1-pyrrolidin-1-ylpropan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3O/c1-12(15(19)17-7-2-3-8-17)18-10-14(11-18)13-5-4-6-16-9-13/h4-6,9,12,14H,2-3,7-8,10-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCSNWWLTARZSEZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CCCC1)N2CC(C2)C3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![methyl 2-({[(3-methyl-2-pyridinyl)amino]carbonyl}amino)benzoate](/img/structure/B5433585.png)
![4-fluoro-2-[3-(2-fluorophenyl)acryloyl]phenyl 2-bromobenzoate](/img/structure/B5433590.png)
![6-chloro-2-{2-[4-(4-fluorophenyl)-1-piperazinyl]-2-oxoethyl}-5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B5433595.png)
![3-{2-[cyclopropyl(ethyl)amino]-2-oxoethyl}-N,N,4-trimethyl-3,4-dihydro-2H-1,4-benzoxazine-6-carboxamide](/img/structure/B5433619.png)
![3-{[(2-ethylphenyl)amino]carbonyl}bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B5433627.png)
![methyl 4-{[1-(4-chlorophenyl)-3-(2-methoxy-2-oxoethyl)-5-oxo-2-thioxo-4-imidazolidinylidene]methyl}benzoate](/img/structure/B5433631.png)
![5-{4-[(2,6-dichlorobenzyl)oxy]benzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5433639.png)
![2-ethyl-3-(4-fluorophenyl)-7-(4-pyridinyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B5433641.png)
![5-(2-methoxy-4-methylbenzoyl)-3-(3-methoxyphenyl)-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine](/img/structure/B5433654.png)
![9-[4-methoxy-3-(methoxymethyl)benzyl]-1-methyl-1,4,9-triazaspiro[5.5]undecan-5-one](/img/structure/B5433656.png)
![4-[(2-methylpyridin-3-yl)oxy]-1-[3-(1H-pyrrol-1-yl)propanoyl]piperidine-4-carboxylic acid](/img/structure/B5433671.png)

![rel-(4aS,8aR)-1-(2-aminoethyl)-6-[(2-methylphenyl)sulfonyl]octahydro-1,6-naphthyridin-2(1H)-one hydrochloride](/img/structure/B5433685.png)
